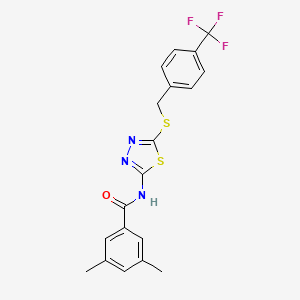
3,5-dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3OS2 and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that incorporates a thiadiazole ring and a trifluoromethyl group, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C17H18F3N3OS2
- Molecular Weight : 397.46 g/mol
The unique structural features include:
- A trifluoromethyl group that increases lipophilicity and metabolic stability.
- A thiadiazole ring that serves as a versatile scaffold for biological interactions.
Biological Activity Overview
-
Antitumor Activity
- Compounds containing thiadiazole derivatives have shown significant antitumor properties. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including K562 (chronic myelogenous leukemia), with IC50 values indicating potent inhibitory effects on cancer cell proliferation .
- The mechanism often involves the inhibition of specific protein kinases such as Bcr-Abl, which is crucial in the pathology of certain cancers .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation through competitive or non-competitive binding.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, potentially altering signaling pathways associated with growth and survival in cancer cells.
- Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study aimed at developing novel antitumor agents, derivatives of 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines. One derivative exhibited selective inhibition against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM. Molecular modeling suggested that structural modifications enhanced binding interactions with key amino acids in the target kinase .
Propiedades
IUPAC Name |
3,5-dimethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS2/c1-11-7-12(2)9-14(8-11)16(26)23-17-24-25-18(28-17)27-10-13-3-5-15(6-4-13)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNWNXCKGKBEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














